1,1-Difluoro-6-azaspiro[3.4]octane
Description
Properties
Molecular Formula |
C7H11F2N |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3,3-difluoro-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C7H11F2N/c8-7(9)2-1-6(7)3-4-10-5-6/h10H,1-5H2 |
InChI Key |
TYBOLAILWSEKCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C12CCNC2)(F)F |
Origin of Product |
United States |
Preparation Methods
Annulation Strategies
Annulation—the formation of a ring by joining two parts of a molecule—is a key step. Three main annulation routes have been reported for related azaspiro compounds, involving either the cyclopentane ring or the four-membered ring formation. These methods use conventional reagents and conditions compatible with fluorine substituents, ensuring efficient ring closure and spirocycle formation.
Fluorination Techniques
Detailed Preparation Methods
Method A: Annulation Followed by Difluorination
Step 1: Formation of 6-azaspiro[3.4]octane scaffold
Starting from cyclopentane derivatives or suitable precursors, the spirocyclic nitrogen-containing ring is formed via intramolecular cyclization or annulation reactions. Typical conditions involve heating with amine sources in solvents like toluene or THF, sometimes with Dean–Stark apparatus to remove water and drive imine formation.Step 2: Introduction of Difluoro Substituents
The formed azaspiro compound undergoes geminal difluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under low temperatures (0–25 °C) to avoid side reactions. Reaction times range from 1 to 24 hours depending on reagent and scale.Yields and Purification
Yields for this two-step sequence typically exceed 70%, with purification achieved by crystallization or minimal chromatographic steps. High-performance liquid chromatography (HPLC) is used to monitor purity.
Method B: One-Pot Synthesis Using Fluorinated Precursors
Step 1: Use of Fluorinated Building Blocks
Fluorinated intermediates such as 1,1-difluoroalkyl amines or halides are reacted with cyclopentane derivatives under conditions promoting spirocyclization. Catalysts like 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) facilitate amide bond formation and ring closure.Step 2: Cyclization and Workup
The reaction is performed in solvents such as dichloromethane or THF at ambient temperature. After completion, aqueous acidic workup (e.g., 40% aqueous HBr) followed by neutralization with triethylamine yields the target compound.Yields and Scalability
This method has demonstrated yields around 80–85%, with scalability confirmed for multigram preparations. The one-pot nature reduces purification steps and waste.
Method C: Reduction and Functional Group Transformation
Step 1: Preparation of Oxo-azaspiro Precursors
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate and similar oxo-azaspiro compounds serve as precursors. These are synthesized by reaction of amines with ketoesters under mild conditions.Step 2: Reduction and Fluorination
The keto group is reduced using lithium aluminum hydride (LiAlH4) at 0 °C to room temperature over several hours, followed by fluorination using electrophilic fluorinating agents to install the difluoro substituents.Yields
Reduction yields are generally high (above 90%), but overall yield depends on subsequent fluorination efficiency. Reaction monitoring by NMR and LCMS ensures product integrity.
Comparative Data Table of Preparation Methods
| Method | Key Steps | Reagents/Conditions | Yield (%) | Purification | Scalability | Notes |
|---|---|---|---|---|---|---|
| A | Annulation → Difluorination | Amine, cyclopentane derivatives; DAST/Selectfluor; 0–25 °C | 70–75 | Crystallization, HPLC | Moderate | Requires careful temperature control |
| B | One-pot cyclization with fluorinated precursors | MNBA, DMAP, aqueous HBr workup; RT | 80–85 | Minimal chromatography | High | Efficient, scalable |
| C | Reduction of oxo-azaspiro → fluorination | LiAlH4 reduction; electrophilic fluorination | 65–80 | Chromatography, NMR monitoring | Moderate | Multi-step, high purity |
Research Findings and Optimization Notes
Reaction Conditions: Lower temperatures favor selective difluorination, minimizing side products. Solvent choice impacts reaction rate and yield; THF and dichloromethane are preferred.
Purification: Minimal chromatographic purification is achievable with optimized protocols, enhancing scalability and reducing cost.
Kinetics and Mechanism: Studies indicate that the spiro ring strain and nitrogen lone pair assist in directing fluorination regioselectively at the 1-position.
Safety and Handling: Due to the presence of fluorine and nitrogen, reactions should be conducted under inert atmosphere with appropriate personal protective equipment to handle potentially reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-6-azaspiro[3.4]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the spirocyclic structure.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation and may involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted spirocyclic compounds .
Scientific Research Applications
1,1-Difluoro-6-azaspiro[3.4]octane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-6-azaspiro[3.4]octane involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Spirocyclic Frameworks
(a) Spiro Ring Size and Heteroatom Positioning
- 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride (CAS 1263132-31-5): This compound features a spiro[2.5]octane system (two-membered + five-membered rings), differing in ring size from the [3.4] system. Molecular weight (MW: ~147.17) is lower due to fewer carbon atoms .
- 2-Oxa-6-azaspiro[3.4]octane (CAS 220290-68-6):
Replacing one carbon with oxygen (oxa) alters electronic properties. This compound demonstrates enhanced EGFR inhibitory activity in lung cancer cell lines (HCC827 and A549), highlighting the role of heteroatom positioning in biological efficacy .
(b) Fluorination Patterns
- 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate (CAS 1392804-83-9): The trifluoroacetate group introduces strong electron-withdrawing effects, increasing solubility in polar solvents. Storage requirements (2–8°C) suggest higher sensitivity to degradation compared to non-fluorinated analogs .
- 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride (CAS 1780964-59-1):
The larger spiro[4.5]decane framework and difluoro substitution at the 8-position result in a higher MW (227.18 vs. 147.17 for [2.5] systems), impacting pharmacokinetic properties like volume of distribution .
Table 1: Key Properties of Selected Spirocyclic Compounds
Key Observations:
- Ring Size and Stability : The [3.4] system balances strain and rigidity, offering better thermal stability (e.g., boiling point ~172°C) compared to [2.5] systems .
- Fluorination Effects : Difluoro substitution enhances electronegativity and metabolic stability, while trifluoroacetate groups improve solubility but may complicate synthesis .
- Biological Activity: Substitution with pyridinyl or anilino groups (e.g., 1-methyl-6-(3-pyridinyl)-1,6-diazaspiro[3.4]octane) increases receptor-binding affinity, as seen in EGFR inhibitors .
Correlation with Topological Indices
Studies on octane isomers demonstrate that topological indices like the Gourava index correlate with entropy (S), acentric factor, and enthalpy of vaporization.
- Entropy : Rigid spiro frameworks (e.g., [3.4] vs. [2.5]) likely exhibit lower entropy due to reduced conformational freedom .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
